molecular formula C29H35NO2 B8063759 17-beta-Hydroxy-11-beta-(4-dimethylaminophenyl)-17-alpha-(1-propynyl)-estra-4,9-dien-3-one

17-beta-Hydroxy-11-beta-(4-dimethylaminophenyl)-17-alpha-(1-propynyl)-estra-4,9-dien-3-one

Cat. No. B8063759
M. Wt: 429.6 g/mol
InChI Key: VKHAHZOOUSRJNA-VIQYZFISSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-beta-Hydroxy-11-beta-(4-dimethylaminophenyl)-17-alpha-(1-propynyl)-estra-4,9-dien-3-one is a useful research compound. Its molecular formula is C29H35NO2 and its molecular weight is 429.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 17-beta-Hydroxy-11-beta-(4-dimethylaminophenyl)-17-alpha-(1-propynyl)-estra-4,9-dien-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 17-beta-Hydroxy-11-beta-(4-dimethylaminophenyl)-17-alpha-(1-propynyl)-estra-4,9-dien-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Metabolism in Hepatoma Cells : RU486 is metabolized in rat hepatoma cell variants, involving cytochrome P450 monooxygenases. This metabolism has implications for its pharmacological action (Chasserot-Golaz, Beck, & Venetianer, 1993).

  • Peripheral Antiglucocorticoid Action : In humans, RU486 exhibits peripheral antiglucocorticoid actions, evident in its ability to attenuate steroid-induced cutaneous vasoconstriction (Gaillard, Poffet, Riondel, & Saurat, 1985).

  • Pharmacokinetic Characteristics : The pharmacokinetic properties of RU486 in rabbits were studied, revealing aspects of its absorption, distribution, and metabolism, which are crucial for understanding its therapeutic potential (Wang, Aedo, & Cekan, 1986).

  • Induction of Menstruation in Primates : RU486 has been used in primates to induce menstruation, demonstrating its potential for reproductive health applications (Healy, Baulieu, & Hodgen, 1983).

  • Antiglucocorticoid and Antiprogesterone Properties : Its properties as a glucocorticoid and progesterone antagonist were studied, offering insights into its therapeutic use in conditions like Cushing's syndrome (Kawai et al., 1987).

  • Inhibition of Opioid Binding : RU486 inhibits the binding of opioids to mu-opioid receptors, which could have implications in pain management and opioid addiction research (Maggi et al., 1996).

  • Mechanism of Antiglucocorticoid Action : Studies have explored its mechanism of antiglucocorticoid action, particularly its effect on cell growth in hepatoma cell lines, providing insights into its potential use in cancer therapy (Chasserot-Golaz & Beck, 1984).

properties

IUPAC Name

(8S,11R,13S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35NO2/c1-5-15-29(32)16-14-26-24-12-8-20-17-22(31)11-13-23(20)27(24)25(18-28(26,29)2)19-6-9-21(10-7-19)30(3)4/h6-7,9-10,17,24-26,32H,8,11-14,16,18H2,1-4H3/t24-,25+,26?,28-,29-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHAHZOOUSRJNA-VIQYZFISSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#C[C@@]1(CCC2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N(C)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17-beta-Hydroxy-11-beta-(4-dimethylaminophenyl)-17-alpha-(1-propynyl)-estra-4,9-dien-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17-beta-Hydroxy-11-beta-(4-dimethylaminophenyl)-17-alpha-(1-propynyl)-estra-4,9-dien-3-one
Reactant of Route 2
17-beta-Hydroxy-11-beta-(4-dimethylaminophenyl)-17-alpha-(1-propynyl)-estra-4,9-dien-3-one
Reactant of Route 3
17-beta-Hydroxy-11-beta-(4-dimethylaminophenyl)-17-alpha-(1-propynyl)-estra-4,9-dien-3-one
Reactant of Route 4
Reactant of Route 4
17-beta-Hydroxy-11-beta-(4-dimethylaminophenyl)-17-alpha-(1-propynyl)-estra-4,9-dien-3-one
Reactant of Route 5
Reactant of Route 5
17-beta-Hydroxy-11-beta-(4-dimethylaminophenyl)-17-alpha-(1-propynyl)-estra-4,9-dien-3-one
Reactant of Route 6
17-beta-Hydroxy-11-beta-(4-dimethylaminophenyl)-17-alpha-(1-propynyl)-estra-4,9-dien-3-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.